Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . The compound is also known as (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t7-,8-;2-/m00/s1 .Physical And Chemical Properties Analysis
This compound has a melting point of 98-100 °C and a predicted boiling point of 317.7±42.0 °C . The predicted density is 1.12±0.1 g/cm3 . The compound is solid at room temperature .Scientific Research Applications
Metabolic Studies and Inhibitor Synthesis
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has been studied for its role in metabolic processes. For instance, it is involved in the metabolism of specific dipeptidyl peptidase-4 inhibitors, where hepatic microsomal systems demonstrated the formation of various metabolites through hydroxylation and carbonyl reduction processes (Yoo et al., 2008).
Chemical Synthesis and Material Science
The compound plays a significant role in the synthesis of other chemicals, such as in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, where its acylation occurs (Iminov et al., 2015). It's also used in the synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, providing an efficient method for producing chiral pyrrolidine (Chung et al., 2005).
Crystallography and Structural Analysis
In crystallography, the compound is used for analyzing the molecular and crystal structures of various chemicals, like in the study of all-cis trisubstituted pyrrolidin-2-one (Weber et al., 1995).
Drug Development and Synthesis
In drug development, tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is utilized in the synthesis of potential therapeutic agents. For instance, it's used in the synthesis of anti-inflammatory pyrrolidin-2-ones with promising dual inhibitory activities (Ikuta et al., 1987).
Pharmacokinetics and Drug Metabolism
The compound is involved in pharmacokinetic studies and drug metabolism, such as the CYP-mediated demethylation of certain prostaglandin E2 agonists, illustrating its significance in understanding drug interactions and metabolic pathways (Prakash et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLHXGWHBTSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |
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